molecular formula C15H11F2N3O2 B11796392 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11796392
M. Wt: 303.26 g/mol
InChI Key: KQTXJOHGOFAOMQ-UHFFFAOYSA-N
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Description

3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-oxadiazole family, a privileged scaffold known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The molecule integrates a difluoromethoxy phenyl moiety and a terminal aniline group, making it a versatile building block for the synthesis of more complex molecules or for use in the development of targeted covalent inhibitors. While specific biological data for this exact compound is not available in the public domain, structurally similar fluoroalkyl-oxadiazole derivatives have been investigated for their potential therapeutic applications, particularly in the areas of kinase inhibition and antimicrobial agents . Researchers may explore its utility in high-throughput screening, as a molecular scaffold in combinatorial chemistry, or as a key intermediate in synthesizing compound libraries for biological evaluation. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

3-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H11F2N3O2/c16-15(17)21-12-6-4-9(5-7-12)13-19-14(22-20-13)10-2-1-3-11(18)8-10/h1-8,15H,18H2

InChI Key

KQTXJOHGOFAOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Preparation Methods

Amidoxime Intermediate Formation

The synthesis begins with preparing the 4-(difluoromethoxy)phenyl-substituted amidoxime. This step typically involves:

  • Hydroxyamidine Precursor Synthesis : Reaction of 4-(difluoromethoxy)benzonitrile with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the amidoxime.

  • Acyl Group Introduction : Treatment with trifluoroacetyl halides (e.g., trifluoroacetyl chloride) or activated carboxylic acids (e.g., via EDC/HOBt coupling) to generate O-acylated amidoximes.

Example Reaction Pathway :

Ar-C≡N+NH2OHNaOH, EtOHAr-NH-C(=N-OH)-NH2CF3COClAr-NH-C(=N-O-CO-CF3)-NH2\text{Ar-C≡N} + \text{NH}2\text{OH} \xrightarrow{\text{NaOH, EtOH}} \text{Ar-NH-C(=N-OH)-NH}2 \xrightarrow{\text{CF}3\text{COCl}} \text{Ar-NH-C(=N-O-CO-CF}3\text{)-NH}_2

Cyclization to Form the Oxadiazole Core

Cyclization of O-acylated amidoximes under dehydrating conditions yields the 1,2,4-oxadiazole ring:

  • Reagents : Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or TFAA (trifluoroacetic anhydride).

  • Conditions : Heating at 80–120°C for 4–6 hours.

Mechanistic Insight :
The reaction proceeds via intramolecular cyclization, eliminating water to form the heterocyclic ring.

Aniline Substitution and Coupling

The final step introduces the aniline moiety:

  • Nucleophilic Substitution : Reaction of the oxadiazole intermediate with aniline derivatives under basic conditions (e.g., K₂CO₃, DMF, 60°C).

  • Coupling Reagents : HATU or EDC for activating carboxylic acids in cross-coupling reactions.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeYield (%)Source
14-(difluoromethoxy)benzonitrile + hydroxylamine, NaOH/EtOHAmidoxime formation75–85
2Trifluoroacetyl chloride, DCM, 0°C → RTAcylation80–90
3POCl₃, toluene, 120°C, 4 hCyclization65–75
4Aniline, HATU, DIPEA, DCM, RTCoupling70–85

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (DCM) or toluene for acylation/cyclization steps due to low polarity and high boiling points.

  • Catalysts : Pyridine or DIPEA to neutralize HCl during acylation.

Temperature and Time Control

  • Cyclization : Higher temperatures (120°C) reduce reaction time but risk side reactions (e.g., decomposition).

  • Coupling : Room temperature minimizes racemization or hydrolysis of intermediates.

Table 2: Optimization Parameters for Critical Steps

ParameterOptimal ConditionImpactSource
Solvent (Cyclization)TolueneHigh boiling point, stable at 120°C
Base (Coupling)DIPEAEfficient deprotonation, minimal side reactions
Temperature (Acylation)0°C → RTPrevents premature cyclization

Purification Techniques

  • Crystallization : Ethanol/water mixtures for isolating oxadiazole intermediates.

  • Column Chromatography : Silica gel (EtOAc/hexane) for final coupling products.

Comparative Analysis of Synthetic Routes

Traditional Amidoxime-Acyl Chloride Method

  • Advantages : High regioselectivity, scalable for industrial use.

  • Limitations : Harsh conditions (high heat), potential O-acyl group instability.

Activated Carboxylic Acid Coupling

  • Advantages : Milder conditions (RT), compatible with sensitive groups.

  • Limitations : Requires expensive coupling reagents (e.g., HATU).

Table 3: Comparative Yields for Key Methods

MethodAcylation AgentCyclization AgentFinal Yield (%)
Amidoxime + CF₃COClCF₃COClPOCl₃60–70
Amidoxime + EDC/HOBtBenzoyl chlorideTFAA70–80

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure contributes to its diverse biological activities, making it a candidate for various pharmaceutical applications:

  • Anticancer Activity :
    • Compounds containing oxadiazole rings have been extensively studied for their anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against glioblastoma cell lines, indicating potential as anti-cancer agents .
    • A study on similar oxadiazole compounds revealed significant apoptosis in cancer cells, suggesting that 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline may exhibit comparable effects .
  • Antidiabetic Effects :
    • Preliminary research indicates that oxadiazole derivatives can lower glucose levels in diabetic models. This suggests potential applications in developing anti-diabetic medications .
  • Antimicrobial Properties :
    • Oxadiazoles have been reported to possess antimicrobial activity, making this compound a candidate for further investigation in treating infections .

Agrochemical Applications

The unique properties of this compound also make it suitable for agrochemical applications:

  • Pesticide Development :
    • The compound's biological activity could be harnessed to develop new pesticides or herbicides, targeting specific pests while minimizing environmental impact.
  • Plant Growth Regulators :
    • Research into similar compounds suggests potential use as plant growth regulators, enhancing crop yields and resistance to diseases.

Case Study 1: Anticancer Efficacy

In vitro studies on similar oxadiazole compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against LN229 glioblastoma cells and showed promising results in inducing apoptosis through DNA damage mechanisms .

Case Study 2: Antidiabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicated that certain oxadiazole derivatives effectively lowered glucose levels. This suggests that this compound may also possess similar antidiabetic properties worth exploring further .

Mechanism of Action

The mechanism of action of 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The biological activity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis (Table 1):

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Biological Activity (MIC) Target Pathogen Evidence Source
4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline Trifluoromethylphenoxy $ \text{C}{21}\text{H}{13}\text{F}3\text{N}3\text{O}_2 $ 396.34 2 μg/mL (5 μM) MRSA
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (BB10-5940) Methoxyphenyl $ \text{C}{15}\text{H}{13}\text{N}3\text{O}2 $ 267.28 Not reported N/A
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline Chlorophenyl $ \text{C}{14}\text{H}{10}\text{ClN}_3\text{O} $ 271.70 Not reported N/A
N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline Fluoro, allyl $ \text{C}{12}\text{H}{12}\text{FN}_3\text{O} $ 233.24 Not reported N/A
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline (Isomer) Meta-difluoromethoxy $ \text{C}{15}\text{H}{11}\text{F}2\text{N}3\text{O}_2 $ 303.26 Not reported N/A

Key Findings from Comparative Studies

Electron-Withdrawing Groups Enhance Potency: The trifluoromethylphenoxy analog (MIC = 2 μg/mL against MRSA) highlights the role of electron-withdrawing groups in improving antibacterial activity (). Chlorophenyl derivatives () may exhibit similar trends, though specific data is lacking.

Substituent Position Matters :

  • The meta-difluoromethoxy isomer () likely has reduced activity compared to para-substituted analogs due to steric and electronic mismatches with target enzymes.

Aniline Modifications Influence Solubility :

  • N-Allyl and N-methoxyethyl derivatives () improve lipophilicity but may reduce water solubility, impacting bioavailability.

Discussion of Research Implications

  • SAR Insights : Para-substituted electron-withdrawing groups (e.g., CF$_3$, Cl) optimize target engagement, while meta-substituents () are less effective.
  • Synthetic Challenges : Purification via HPLC or TLC is critical for obtaining high-purity analogs (), as impurities can skew biological results.

Biological Activity

3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline, with the CAS number 1779133-70-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H11F2N3O2C_{15}H_{11}F_{2}N_{3}O_{2}, with a molecular weight of 303.26 g/mol. The structural components include a difluoromethoxy group and an oxadiazole ring, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor activity. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that oxadiazole derivatives inhibited the growth of human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it exhibited notable inhibitory effects, indicating potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the difluoromethoxy group significantly affect the biological activity of the compound. For instance, variations in the substituents on the phenyl ring can enhance or diminish its efficacy against specific biological targets. This highlights the importance of careful structural optimization in drug design .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine production
AntimicrobialInhibition of bacterial growth

Case Study 1: Antitumor Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that this compound inhibited TNF-alpha production in LPS-stimulated macrophages by interfering with NF-kB signaling pathways. This suggests a promising approach for developing anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, a nitrile intermediate is reacted with hydroxylamine to form an amidoxime. Subsequent cyclization with activated carboxylic acid derivatives (e.g., 4-(difluoromethoxy)benzoyl chloride) forms the 1,2,4-oxadiazole core. The aniline group is introduced via Buchwald-Hartwig amination or reduction of a nitro precursor. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Key intermediates should be verified via 1H^1H-NMR and LC-MS to ensure regioselectivity and purity.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer :

  • 1H^1H-NMR : The aniline NH2_2 protons appear as a broad singlet (~5.0–5.5 ppm). The difluoromethoxy group (-OCF2_2H) shows a distinct triplet (δ ~6.8–7.2 ppm, JHF70HzJ_{H-F} \approx 70 \, \text{Hz}).
  • 19F^{19}F-NMR : Two doublets (δ ~-80 to -85 ppm) confirm the difluoromethoxy moiety.
  • LC-MS : The molecular ion peak [M+H]+^+ should align with the calculated molecular weight (C15_{15}H11_{11}F2_2N3_3O2_2: 327.08 g/mol). IR spectroscopy can validate the oxadiazole ring (C=N stretch at ~1600 cm1^{-1}) .

Q. What are the solubility profiles of this compound, and how do they influence in vitro assays?

  • Methodological Answer : The compound is lipophilic (logP ~3.5 predicted) with poor aqueous solubility (<10 µM). For cellular assays, dissolve in DMSO (≤0.1% final concentration) and confirm stability via HPLC. Use surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., target selectivity vs. off-target effects) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, concentration ranges). Use orthogonal assays:

  • Competitive binding assays (e.g., SPR, ITC) to quantify affinity for primary targets (e.g., voltage-gated sodium channels ).
  • Proteome-wide profiling (e.g., CETSA) to identify off-target interactions.
  • Validate in vivo using knock-out models to isolate mechanism-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., sodium channels PDB: 6AGF). Focus on the oxadiazole ring’s π-π stacking and hydrogen-bonding potential.
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess binding mode consistency.
  • QSAR models : Train on analogs with known activity to predict IC50_{50} values and optimize substituents .

Q. What are the challenges in formulating this compound for sustained-release delivery?

  • Methodological Answer : The compound’s hydrophobicity complicates formulation. Strategies include:

  • Nanoparticulate systems : Use PLGA or lipid nanoparticles (size <200 nm, PDI <0.2) to enhance dissolution.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve water solubility.
  • In vitro release studies : Use dialysis bags (PBS, pH 7.4, 37°C) to monitor release kinetics over 72 hours .

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